molecular formula C11H12FNO3S B3128291 2-[({[(4-Fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid CAS No. 338794-24-4

2-[({[(4-Fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid

Cat. No.: B3128291
CAS No.: 338794-24-4
M. Wt: 257.28 g/mol
InChI Key: YCGWUUDFZHLDST-UHFFFAOYSA-N
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Description

This compound features a 4-fluorophenylmethyl group linked via a carbamoyl moiety to a methylsulfanyl acetic acid backbone. Its molecular formula is inferred as C₁₁H₁₂FNO₃S, with a molar mass of approximately 271.28 g/mol.

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3S/c12-9-3-1-8(2-4-9)5-13-10(14)6-17-7-11(15)16/h1-4H,5-7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGWUUDFZHLDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[({[(4-Fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid, also known by its chemical identifiers such as CAS number 564482-79-7, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is classified under glutamic acid derivatives, characterized by the presence of a 4-fluorophenyl group and a sulfanyl acetic acid moiety. Its IUPAC name is (2S)-2-({[(1R)-1-carboxy-2-{[(4-fluorophenyl)methyl]sulfanyl}ethyl]carbamoyl}amino)pentanedioic acid. The molecular structure can be represented as follows:

  • Molecular Formula : C16H19FN2O7S
  • InChI Key : IDTMSHGCAZPVLC-RYUDHWBXSA-N

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its anti-inflammatory and potential anticancer properties. Below are detailed findings from various studies:

Anti-Inflammatory Activity

Research indicates that compounds with structural similarities to this compound exhibit significant anti-inflammatory effects. For instance, dual inhibitors of p38 MAPK and PDE4 demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels in preclinical models, suggesting a similar mechanism may be applicable to this compound .

Anticancer Potential

The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have reported that derivatives with similar scaffolds can inhibit various cancer cell lines, including those resistant to traditional therapies. The structure-activity relationship (SAR) analyses suggest that modifications to the phenyl ring can enhance anticancer efficacy .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.
  • Induction of Apoptosis : Some studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies and Research Findings

StudyFindings
Study on Anti-inflammatory Effects Demonstrated significant reduction in TNF-α release in rodent models when treated with similar compounds.
Anticancer Activity Assessment Reported IC50 values in low micromolar ranges for related compounds against various cancer cell lines.
Structure-Activity Relationship Analysis Identified key modifications that enhance biological activity, particularly at the 4-position of the phenyl ring.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents Functional Groups Predicted pKa
Target Compound C₁₁H₁₂FNO₃S 271.28 4-Fluorophenyl Carbamoyl, Sulfanyl ~3.6–3.8
2-[({[(2,4-Dichlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic Acid (338421-43-5) C₁₁H₁₁Cl₂NO₃S 308.18 2,4-Dichlorophenyl Carbamoyl, Sulfanyl 3.65
2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic Acid (1016777-89-1) C₁₀H₁₀BrNO₅S 336.16 4-Bromophenyl Carbamoyl, Sulfonyl <3.0 (sulfonyl acidity)
2-[(4-Chlorophenyl)thio]acetic Acid (3405-88-7) C₈H₇ClO₂S 214.66 4-Chlorophenyl Thioether ~4.2–4.5
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic Acid (412922-14-6) C₁₀H₉FN₂O₃S 256.25 4-Fluorophenyl (direct carbamoyl) Carbamoyl, Sulfanyl ~3.5
Key Observations:
  • Functional Group Impact : Sulfonyl groups (e.g., in CAS 1016777-89-1) increase acidity (pKa <3.0) due to electron-withdrawing effects, whereas sulfanyl groups (thioethers) exhibit milder acidity (pKa ~3.6–4.5) .
  • Stability : Carbamoyl-linked compounds (target and CAS 338421-43-5) are more hydrolytically stable than ester analogs but less stable than sulfonamides .

Purity and Handling

  • Purity : Related compounds (e.g., in ) are typically synthesized at ≥95% purity for research use .
  • Storage : Thioether-containing analogs (e.g., CAS 3405-88-7) require storage at +4°C to prevent oxidation of the sulfanyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[({[(4-Fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid
Reactant of Route 2
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2-[({[(4-Fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid

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